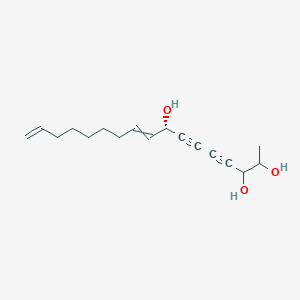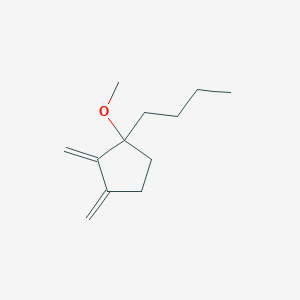
1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane is an organic compound characterized by its unique cyclopentane ring structure with butyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane typically involves the alkylation of a cyclopentane derivative. One common method includes the reaction of 1-methoxy-2,3-dimethylidenecyclopentane with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium iodide in acetone can replace the methoxy group with an iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Iodinated cyclopentane derivatives.
Scientific Research Applications
1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
1-Butyl-2,3-dimethylimidazolium bromide: An ionic liquid with similar structural features but different functional groups.
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with comparable applications in catalysis and solvent systems.
Uniqueness: 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane is unique due to its specific cyclopentane ring structure and the presence of both butyl and methoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
917833-48-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-butyl-1-methoxy-2,3-dimethylidenecyclopentane |
InChI |
InChI=1S/C12H20O/c1-5-6-8-12(13-4)9-7-10(2)11(12)3/h2-3,5-9H2,1,4H3 |
InChI Key |
LXKCZZGIYLHSCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(=C)C1=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


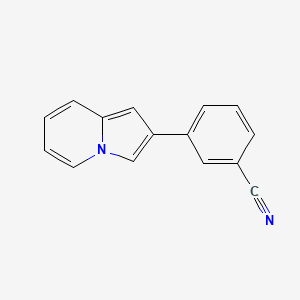
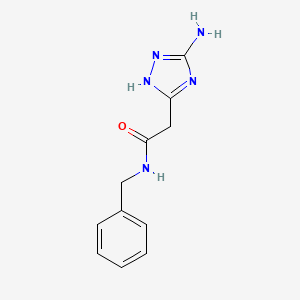
![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
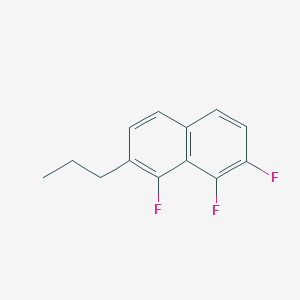
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
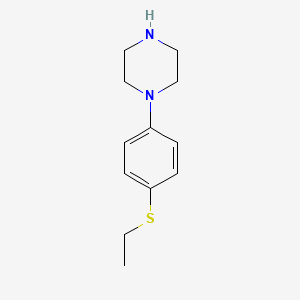
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
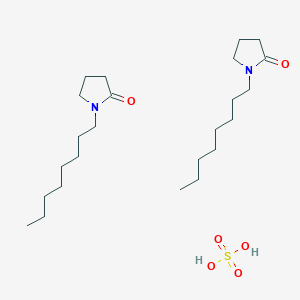
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
